molecular formula C8H12BNO2 B13628807 (4-(Aminomethyl)-2-methylphenyl)boronic acid

(4-(Aminomethyl)-2-methylphenyl)boronic acid

Katalognummer: B13628807
Molekulargewicht: 165.00 g/mol
InChI-Schlüssel: HSGCBEVIVPJCDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Aminomethyl)-2-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)-2-methylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydrogenation reduction of 4-nitrobenzene boronic acid under an atmosphere of hydrogen and a palladium-carbon catalyst . This process yields 4-aminophenylboronic acid, which can then undergo further reactions to introduce the aminomethyl and methyl groups.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Aminomethyl)-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of (4-(Aminomethyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and inhibitors. The boron atom in the compound can interact with hydroxyl groups on target molecules, forming stable complexes that can modulate the activity of enzymes and other biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-(Aminomethyl)-2-methylphenyl)boronic acid is unique due to its specific functional groups that allow for versatile reactivity and applications. The presence of the aminomethyl group enhances its ability to form stable complexes with biological molecules, making it particularly useful in medicinal chemistry and biological research.

Eigenschaften

Molekularformel

C8H12BNO2

Molekulargewicht

165.00 g/mol

IUPAC-Name

[4-(aminomethyl)-2-methylphenyl]boronic acid

InChI

InChI=1S/C8H12BNO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,5,10H2,1H3

InChI-Schlüssel

HSGCBEVIVPJCDJ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=C(C=C1)CN)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.